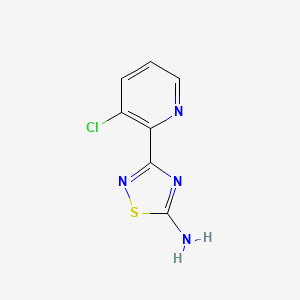

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Vue d'ensemble

Description

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the cyclization process can also be employed to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloropyridinyl Group

The chlorine atom on the pyridine ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups or extending molecular frameworks.

Mechanistic Insight :

The chlorine atom acts as a leaving group, enabling nucleophilic attack by sulfur or nitrogen nucleophiles. Base-mediated deprotonation enhances reactivity, facilitating bond formation with thiourea or amine partners .

Oxidative Cyclization via S–N Bond Formation

The thiadiazole ring participates in oxidative coupling reactions, particularly with hypervalent iodine(III) reagents.

Mechanistic Insight :

PIFA facilitates single-electron oxidation of the sulfur atom in the thiadiazole ring, triggering intramolecular S–N bond formation. This metal-free approach avoids transition-metal catalysts, enhancing sustainability .

Cyclocondensation Reactions

The amine group on the thiadiazole ring engages in cyclocondensation with carbonyl compounds.

Analytical Validation :

¹³C NMR spectra confirm regioselective cyclization, with characteristic shifts at δ 183.0 (C=S) and δ 169.4 (C=N) .

Comparative Reactivity with Analogues

The sulfur atom in the thiadiazole ring distinguishes its reactivity from oxadiazole or triazole analogues.

Industrial and Pharmacological Implications

Applications De Recherche Scientifique

Agricultural Applications

One of the primary applications of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is in the development of pesticides . Research indicates that this compound exhibits significant insecticidal properties against various pests, making it a candidate for use in crop protection.

Case Studies:

- A patent (CN107846888B) highlights the efficacy of this compound as a pesticide, demonstrating its ability to target specific pest species while minimizing harm to beneficial insects and the environment .

- Laboratory studies have shown that formulations containing this compound can effectively reduce pest populations in controlled environments, suggesting potential for field applications.

Pharmaceutical Applications

In addition to its agricultural uses, this compound has been explored for its pharmacological properties . Its structural characteristics make it a candidate for the development of new therapeutic agents.

Potential Therapeutic Uses:

- Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory and antimicrobial activities. These properties are crucial in developing treatments for infections and inflammatory diseases.

- Ongoing research aims to synthesize derivatives of this compound to enhance its bioactivity and selectivity against specific biological targets.

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science . Its properties can be utilized in the synthesis of novel materials with specific functionalities.

Applications in Materials:

- The compound can serve as a building block for creating advanced polymers or coatings with desirable chemical resistance and durability.

- Research into its incorporation into nanomaterials is ongoing, with potential applications in electronics and photonics.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Chloropyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

3-(3-Chloropyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazole: Similar structure but with different substituents on the thiadiazole ring.

Uniqueness

The presence of both nitrogen and sulfur atoms in the thiadiazole ring of 3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine imparts unique chemical properties that are not found in its analogs. This makes it particularly useful in applications where specific reactivity or interaction with biological targets is required.

Activité Biologique

3-(3-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a chloropyridine moiety, which contributes to its biological activity. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that 1,2,4-thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective antibacterial activity against various strains of bacteria including E. coli and Salmonella typhi, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| This compound | E. coli | 17 | 500 |

| Similar Thiadiazole Derivative | Salmonella typhi | 19 | 500 |

| p-Chlorophenyl Derivative | S. aureus | 15 | 62.5 |

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Recent studies have shown that compounds similar to this compound significantly reduce cell viability in various cancer cell lines. For instance, certain derivatives demonstrated over 50% reduction in cell viability at concentrations as low as 200 μM after 24 hours of treatment .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Treatment Duration (h) |

|---|---|---|---|

| This compound | LoVo | <200 | 24 |

| Other Thiadiazole Derivative | Various Cancer Lines | <200 | 48 |

The mechanisms by which thiadiazole derivatives exert their biological effects are multifaceted:

- Inhibition of Key Enzymes : Many thiadiazoles inhibit enzymes such as carbonic anhydrase and phosphodiesterase, affecting cellular processes critical for tumor growth .

- Targeting DNA Replication : Compounds have shown the ability to disrupt DNA synthesis in cancer cells without significantly affecting protein synthesis .

- Synergistic Effects : Combining thiadiazoles with other pharmacologically active compounds may enhance their efficacy and reduce toxicity .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of various thiadiazole derivatives highlighted their effectiveness against resistant bacterial strains, suggesting their potential as new antimicrobial agents in clinical settings.

- Anticancer Research : In vitro studies on LoVo cells revealed that certain derivatives significantly inhibited cell proliferation through apoptosis induction mechanisms.

Propriétés

IUPAC Name |

3-(3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAHKYGFMMMYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NSC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225976 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-16-3 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-(3-chloro-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.